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Compound of Interest

Compound Name: L-LEUCINE (D10; 15N)

Cat. No.: B1580030

Get Quote

This guide provides an in-depth technical overview of L-Leucine-D10, 15N, a stable isotope-

labeled amino acid critical for modern quantitative proteomics, metabolomics, and drug

development research. We will delve into its chemical identity, the rationale behind its dual-

labeling, and detailed protocols for its application, offering field-proven insights for researchers,

scientists, and drug development professionals.

The Foundation: Understanding the Power of Stable
Isotope Labeling
In the landscape of quantitative biology, the ability to accurately measure dynamic changes in

proteins and metabolites is paramount. Stable isotope labeling has emerged as a gold

standard, enabling precise relative and absolute quantification of molecules in complex

biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe

to handle, making them ideal for a wide range of in vitro and in vivo studies.[2]

The core principle lies in introducing a "heavy" version of a molecule into a biological system.

This heavy molecule is chemically identical to its natural, "light" counterpart but has a greater

mass due to the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C),
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or nitrogen-15 (¹⁵N).[3] Mass spectrometry can then distinguish between the light and heavy

forms, allowing for precise quantification by comparing their signal intensities.[4]

L-Leucine, an essential branched-chain amino acid, plays a pivotal role in protein synthesis

and various metabolic processes, including the activation of the mTOR signaling pathway.[5] Its

frequent occurrence in proteins and its essential nature make it an excellent candidate for

metabolic labeling studies.[6]

Chemical Identity and Properties of L-Leucine-D10,
15N
A dedicated CAS (Chemical Abstracts Service) number for the dually labeled L-Leucine-D10,

15N is not consistently assigned by suppliers. Instead, the individual CAS numbers for the

deuterated and 15N-labeled forms are typically referenced.

Identifier L-Leucine-D10 L-Leucine-15N
L-Leucine-D10,
15N

Unlabeled L-
Leucine

CAS Number 106972-44-5[7] 59935-31-8[8]
Not consistently

assigned
61-90-5

Molecular

Formula
C₆H₃D₁₀NO₂ C₆H₁₃¹⁵NO₂ C₆H₃D₁₀¹⁵NO₂ C₆H₁₃NO₂

Molecular Weight ~141.23 g/mol ~132.17 g/mol
~142.23 g/mol

[9]
~131.17 g/mol

Synonyms Leu-d10 L-Leucine-(15N)
L-Leucine (D10,

15N)

(S)-2-Amino-4-

methylpentanoic

acid

The Rationale for Dual Labeling: Why D10 and 15N?
The choice of a D10 and 15N dual-labeling strategy for L-Leucine is a deliberate one, driven by

the need for enhanced accuracy and flexibility in mass spectrometry-based quantitative

studies.
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The Power of Deuterium (D): Deuterium labeling offers a significant mass shift, which is

advantageous for resolving labeled and unlabeled peptide signals in a mass spectrometer. The

ten deuterium atoms in L-Leucine-D10 provide a substantial mass difference, minimizing

isotopic overlap with the natural abundance isotopes of the unlabeled peptide.

The Specificity of Nitrogen-15 (15N): Incorporating ¹⁵N into the amino group provides a distinct

mass shift that is independent of the carbon backbone. This is particularly useful in metabolic

studies where the carbon skeleton of leucine might be metabolized and incorporated into other

molecules. The ¹⁵N label allows for the specific tracing of the nitrogen atom's fate.[9]

Synergistic Advantages of Dual Labeling:

Increased Mass Shift: The combination of ten deuterium atoms and one nitrogen-15 atom

results in a significant mass difference between the labeled and unlabeled leucine, further

improving the resolution and accuracy of quantification.

Enhanced Confidence in Identification: The unique mass shift provided by the dual label can

aid in the confident identification of leucine-containing peptides, especially in complex

mixtures.

Versatility in Experimental Design: The presence of two different stable isotopes opens up

possibilities for more complex experimental designs, such as multi-plexing or tracing the

metabolic fate of both the carbon skeleton and the amino group of leucine simultaneously.[9]

Applications and Experimental Protocols
L-Leucine-D10, 15N is a versatile tool with applications spanning quantitative proteomics,

metabolic flux analysis, and its use as an internal standard for pharmacokinetic studies.

Quantitative Proteomics: Stable Isotope Labeling by
Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the in vivo incorporation of labeled amino acids into proteins

for quantitative mass spectrometry.[10] It allows for the accurate comparison of protein

abundance between different cell populations.
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Experimental Causality: The fundamental principle of SILAC is that two cell populations are

grown in media that are identical except for the isotopic form of a specific amino acid. One

population is grown in "light" medium containing natural L-Leucine, while the other is grown in

"heavy" medium containing L-Leucine-D10, 15N. After a number of cell divisions, the heavy

amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell

populations can then be subjected to different experimental conditions, combined, and their

proteomes analyzed by mass spectrometry. The ratio of the intensities of the "heavy" and "light"

peptides provides a precise measure of the relative abundance of the corresponding protein.

Experimental Workflow: SILAC using L-Leucine-D10, 15N

Caption: SILAC workflow using L-Leucine-D10, 15N.

Detailed Protocol for SILAC:

Cell Culture Adaptation:

Culture cells in SILAC-specific media (e.g., DMEM or RPMI 1640) lacking natural leucine.

Supplement the "light" medium with natural L-Leucine and the "heavy" medium with L-

Leucine-D10, 15N.

Ensure complete incorporation of the heavy amino acid by passaging the cells for at least

five to six doublings.[6]

Verify incorporation efficiency (>98%) by mass spectrometry analysis of a small protein

sample.

Experimental Treatment:

Once fully labeled, apply the desired experimental treatment to one cell population while

the other serves as a control.

Sample Preparation:

Harvest and lyse the cells from both populations.

Determine the protein concentration of each lysate.
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Combine equal amounts of protein from the "light" and "heavy" lysates.[11]

Perform in-solution or in-gel protein digestion (e.g., with trypsin).

LC-MS/MS Analysis:

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

The mass spectrometer will detect pairs of peptides that are chemically identical but differ

in mass due to the isotopic label.

Data Analysis:

Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides

and quantify the intensity ratios of the heavy and light peptide pairs.[12]

The peptide ratios are then used to determine the relative abundance of the corresponding

proteins between the two experimental conditions.

Internal Standard for Quantitative Analysis
L-Leucine-D10, 15N serves as an excellent internal standard for the accurate quantification of

unlabeled L-Leucine in various biological matrices, such as plasma, cell extracts, and tissue

homogenates.[13]

Experimental Causality: The principle of isotopic dilution is employed here. A known amount of

the "heavy" L-Leucine-D10, 15N is spiked into the sample at the earliest stage of preparation.

[14] This internal standard co-elutes with the endogenous "light" L-Leucine during

chromatography and is co-ionized in the mass spectrometer. By comparing the peak area of

the analyte (light L-Leucine) to the peak area of the internal standard (heavy L-Leucine-D10,

15N), any variations in sample handling, injection volume, and instrument response are

effectively normalized, leading to highly accurate and precise quantification.

Experimental Workflow: L-Leucine Quantification using L-Leucine-D10, 15N as an Internal

Standard

Caption: Workflow for using L-Leucine-D10, 15N as an internal standard.
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Detailed Protocol for L-Leucine Quantification:

Preparation of Standards and Samples:

Prepare a stock solution of L-Leucine-D10, 15N of a known concentration.

Prepare a series of calibration standards containing known concentrations of unlabeled L-

Leucine and a fixed concentration of the L-Leucine-D10, 15N internal standard.

For each unknown sample, add a precise volume of the L-Leucine-D10, 15N internal

standard solution.

Sample Preparation:

Perform necessary sample cleanup and extraction procedures. For plasma samples, this

typically involves protein precipitation with an organic solvent (e.g., acetonitrile or

methanol) or an acid (e.g., trichloroacetic acid).[14]

Centrifuge to pellet the precipitated proteins and collect the supernatant.

The sample may require derivatization to improve chromatographic separation and

ionization efficiency.

LC-MS/MS Analysis:

Inject the prepared samples and calibration standards into an LC-MS/MS system.

Develop a chromatographic method that provides good separation of L-Leucine from other

matrix components.

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for

both unlabeled L-Leucine and L-Leucine-D10, 15N (Multiple Reaction Monitoring or MRM

mode).

Data Analysis:

Integrate the peak areas for the analyte and the internal standard in both the calibration

standards and the unknown samples.
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Generate a calibration curve by plotting the ratio of the analyte peak area to the internal

standard peak area against the concentration of the analyte in the calibration standards.

Determine the concentration of L-Leucine in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Metabolic Fate and Considerations
When using L-Leucine-D10, 15N in metabolic studies, it is crucial to understand its biological

processing. Leucine is primarily metabolized in the mitochondria of skeletal muscle and other

tissues.[5] The initial step is a reversible transamination to α-ketoisocaproate (KIC).[5] This is

followed by oxidative decarboxylation. The dual label allows for tracing both the nitrogen (from

¹⁵N) and the carbon skeleton (from the deuterated backbone) through these metabolic

pathways.

Conclusion
L-Leucine-D10, 15N is a powerful and versatile tool for researchers in the life sciences. Its well-

defined chemical properties and the strategic combination of deuterium and nitrogen-15

labeling provide a robust platform for accurate and precise quantification in a variety of

applications. By understanding the principles behind its use and following well-designed

experimental protocols, scientists can leverage this stable isotope-labeled amino acid to gain

deeper insights into the complexities of cellular function, disease mechanisms, and drug action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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